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Compound of Interest

Compound Name: 4-Heptyloxyaniline

Cat. No.: B1329862 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
heptyloxyaniline, a key intermediate in various chemical syntheses. The document details

predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)

spectroscopic data, alongside established experimental protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 4-heptyloxyaniline.

These predictions are based on the analysis of structurally similar compounds, including 4-

methoxyaniline and other 4-alkoxy aniline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Heptyloxyaniline (in CDCl₃)
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~6.75 d 2H Ar-H (ortho to -NH₂)

~6.65 d 2H
Ar-H (ortho to -

OHeptyl)

~3.85 t 2H -OCH₂-

~3.55 br s 2H -NH₂

~1.75 p 2H -OCH₂CH₂-

~1.45-1.25 m 8H -(CH₂)₄-

~0.90 t 3H -CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Heptyloxyaniline (in CDCl₃)

Chemical Shift (δ) (ppm) Assignment

~152.5 Ar-C-O

~141.0 Ar-C-N

~116.0 Ar-CH (ortho to -NH₂)

~115.5 Ar-CH (ortho to -OHeptyl)

~68.5 -OCH₂-

~31.8 -CH₂-

~29.2 -CH₂-

~29.1 -CH₂-

~26.0 -CH₂-

~22.6 -CH₂-

~14.1 -CH₃
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Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 4-Heptyloxyaniline

Wavenumber (cm⁻¹) Intensity Assignment

3450-3300 Medium
N-H stretch (asymmetric and

symmetric)

3050-3000 Medium C-H stretch (aromatic)

2950-2850 Strong C-H stretch (aliphatic)

1620-1600 Strong N-H bend (scissoring)

1510-1480 Strong C=C stretch (aromatic)

1240-1220 Strong C-O stretch (aryl ether)

830-810 Strong
C-H bend (para-disubstituted

aromatic)

Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: Predicted UV-Vis Absorption Maxima for 4-Heptyloxyaniline (in Ethanol)

λmax (nm)
Molar Absorptivity (ε) (L
mol⁻¹ cm⁻¹)

Transition

~230-240 High π → π

~290-300 Moderate n → π

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 4-heptyloxyaniline in approximately 0.7 mL of

deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an
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internal standard.

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field

spectrometer. Use a standard single-pulse experiment with a pulse angle of 30-45 degrees

and a relaxation delay of 1-2 seconds. A sufficient number of scans should be acquired to

obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A

standard proton-decoupled pulse sequence should be used. A longer acquisition time and a

greater number of scans will be necessary compared to the ¹H NMR experiment to achieve

an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation: As 4-heptyloxyaniline is a solid at room temperature, the Attenuated

Total Reflectance (ATR) or KBr pellet method can be used.

ATR: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good

contact by applying pressure with the built-in clamp.

KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium

bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin,

transparent pellet using a hydraulic press.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a

background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the

sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of 4-heptyloxyaniline in a UV-transparent

solvent, such as ethanol or cyclohexane. The concentration should be adjusted to obtain an

absorbance reading between 0.1 and 1.0 at the λmax.

Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately

200-400 nm. Use a matched pair of quartz cuvettes, one for the sample solution and one for
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the solvent blank. The spectrum of the solvent blank should be subtracted from the sample

spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 4-heptyloxyaniline.

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

4-Heptyloxyaniline Sample

Dissolve in CDCl3 with TMS Prepare ATR or KBr Pellet Prepare Dilute Solution

¹H and ¹³C NMR Spectroscopy FTIR Spectroscopy UV-Vis Spectroscopy

Chemical Shifts, Coupling Constants, Integration Vibrational Frequencies Absorption Maxima (λmax)

Structural Elucidation

Click to download full resolution via product page

General workflow for spectroscopic analysis.
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[https://www.benchchem.com/product/b1329862#spectroscopic-data-for-4-heptyloxyaniline-
nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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